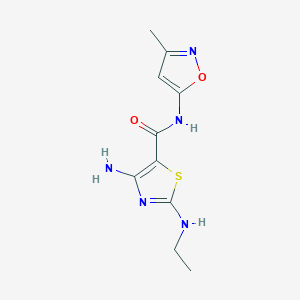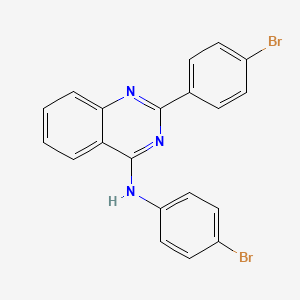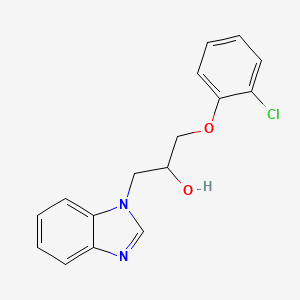![molecular formula C15H16BrN3O2S B4909858 1-[(5-bromothiophen-2-yl)methyl]-4-(4-nitrophenyl)piperazine](/img/structure/B4909858.png)
1-[(5-bromothiophen-2-yl)methyl]-4-(4-nitrophenyl)piperazine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-[(5-bromothiophen-2-yl)methyl]-4-(4-nitrophenyl)piperazine is a compound that belongs to the class of piperazine derivatives. Piperazines are known for their wide range of biological and pharmaceutical activities. This particular compound features a bromothiophene moiety and a nitrophenyl group, making it a subject of interest in various fields of scientific research.
Preparation Methods
The synthesis of 1-[(5-bromothiophen-2-yl)methyl]-4-(4-nitrophenyl)piperazine typically involves the reaction of 5-bromothiophene-2-carbaldehyde with 4-(4-nitrophenyl)piperazine under specific conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate in a suitable solvent like dimethylformamide (DMF). The mixture is then heated to facilitate the formation of the desired product .
Industrial production methods for this compound are not widely documented, but the general approach would involve scaling up the laboratory synthesis process, ensuring the reaction conditions are optimized for higher yields and purity.
Chemical Reactions Analysis
1-[(5-bromothiophen-2-yl)methyl]-4-(4-nitrophenyl)piperazine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The bromine atom in the bromothiophene moiety can be substituted with other groups using nucleophilic substitution reactions. Common reagents for these reactions include sodium methoxide or potassium tert-butoxide.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction could lead to the formation of amines or alcohols.
Scientific Research Applications
1-[(5-bromothiophen-2-yl)methyl]-4-(4-nitrophenyl)piperazine has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex molecules and as a building block in organic synthesis.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of new drugs.
Industry: It may be used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 1-[(5-bromothiophen-2-yl)methyl]-4-(4-nitrophenyl)piperazine is not fully understood, but it is believed to interact with various molecular targets and pathways. The bromothiophene and nitrophenyl groups may play a role in binding to specific enzymes or receptors, thereby modulating their activity. Further research is needed to elucidate the exact molecular mechanisms involved.
Comparison with Similar Compounds
Similar compounds to 1-[(5-bromothiophen-2-yl)methyl]-4-(4-nitrophenyl)piperazine include other piperazine derivatives such as:
- 1-methyl-4-(4-nitrophenyl)piperazine
- 1-(2-methoxyphenyl)piperazine
- 1-(4-nitrophenyl)piperazine
These compounds share structural similarities but differ in their substituents, which can significantly impact their chemical and biological properties. The presence of the bromothiophene moiety in this compound makes it unique and may confer distinct reactivity and activity profiles compared to its analogs .
Properties
IUPAC Name |
1-[(5-bromothiophen-2-yl)methyl]-4-(4-nitrophenyl)piperazine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16BrN3O2S/c16-15-6-5-14(22-15)11-17-7-9-18(10-8-17)12-1-3-13(4-2-12)19(20)21/h1-6H,7-11H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BNHPKPFAHAZVKI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CC2=CC=C(S2)Br)C3=CC=C(C=C3)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16BrN3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
382.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![1,5-dimethyl-4-{[(3-methyl-1-phenyl-5-thioxo-1,5-dihydro-4H-pyrazol-4-ylidene)methyl]amino}-2-phenyl-1,2-dihydro-3H-pyrazol-3-one](/img/structure/B4909781.png)


![methyl 2-{2-[2-(8-quinolinyloxy)ethoxy]ethoxy}benzoate](/img/structure/B4909800.png)



![N-[3-(isonicotinoylamino)-2,2-dimethylpropyl]isonicotinamide](/img/structure/B4909831.png)
![Methyl 2-[[2-(6-ethyl-4-methyl-2-oxochromen-7-yl)oxyacetyl]amino]-3-phenylpropanoate](/img/structure/B4909844.png)
![2-{[(4-methyl-1-piperazinyl)acetyl]amino}-N-phenyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B4909845.png)
![1-(2,3-dihydro-1,4-benzodioxin-6-ylmethyl)-4-[3-(trifluoromethyl)phenyl]piperazine](/img/structure/B4909852.png)
![2-[4-(4-Nitrophenoxy)butylamino]ethanol](/img/structure/B4909865.png)


